Confluentic acid

Description

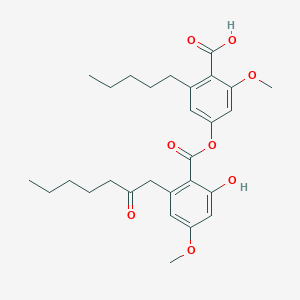

Structure

2D Structure

Properties

IUPAC Name |

4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-5-7-9-11-18-14-22(17-24(35-4)26(18)27(31)32)36-28(33)25-19(13-20(29)12-10-8-6-2)15-21(34-3)16-23(25)30/h14-17,30H,5-13H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANVCGQMNRTKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208834 | |

| Record name | Confluentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-12-7 | |

| Record name | Confluentic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6009-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Confluentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Confluentic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confluentic acid is a naturally occurring depside, a type of polyphenolic compound, found as a secondary metabolite in various species of lichens.[1] First isolated in 1899 from Lecidea confluens, it plays a role in the chemical differentiation of lichen species.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by its depside structure, which consists of two or more hydroxybenzoic acid units linked by an ester bond. Its systematic IUPAC name is 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid.[1]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | [1] |

| Chemical Formula | C₂₈H₃₆O₈ | [1][2] |

| Molecular Weight | 500.57 g/mol | [1] |

| CAS Number | 6009-12-7 | [2] |

| Appearance | Crystalline needles | [1] |

| Melting Point | 157 °C (315 °F) | [1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Data | Reference |

| Solubility | Poorly soluble in petroleum ether, ethyl acetate, and acetone. Readily soluble in ether, benzene, methanol, and DMSO. | [1][2] |

| UV Absorbance Maxima (λmax) | 268 nm, 304 nm | [1] |

| Infrared (IR) Spectroscopy Peaks | 3500 cm⁻¹ (COOH stretch), 3100 cm⁻¹ (broad, O-H stretch, hydrogen-bonded), 2600-3100 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch) | [1] |

Experimental Protocols

Isolation and Identification

The presence of this compound in lichen samples is typically determined using chromatographic techniques.

1. Thin-Layer Chromatography (TLC): A common method for the initial identification of this compound in lichen extracts. While specific solvent systems can vary, a general approach involves spotting a concentrated extract on a silica gel plate and developing it with a solvent mixture appropriate for separating moderately polar compounds. Visualization can be achieved under UV light or by using a suitable staining reagent.

2. High-Performance Liquid Chromatography (HPLC): HPLC provides a more definitive identification and quantification of this compound. A reversed-phase C18 column is typically used with a gradient elution system, often involving a mixture of an acidified aqueous mobile phase (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector set to the absorbance maxima of this compound (268 and 304 nm).

Structural Elucidation

The chemical structure of this compound has been elucidated using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, revealing signals corresponding to aromatic protons, methoxy groups, alkyl chains, and the carboxylic acid proton.

-

¹³C NMR: Identifies the different carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

2. Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.[1] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart.

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include a broad O-H stretch for the carboxylic acid and hydroxyl groups, C-H stretches for the alkyl chains, and a strong C=O stretch for the ester and ketone groups.[1]

Biological Activity

This compound is recognized as a secondary metabolite in lichens and has been investigated for its biological activities. As a class, lichen-derived compounds, including depsides, are known to exhibit a range of biological effects such as antimicrobial, antifungal, antiviral, and anticancer properties. Further research is ongoing to fully characterize the pharmacological potential of this compound.

Visualization of the Identification and Characterization Workflow

The following diagram illustrates the logical workflow for the identification and characterization of this compound from a lichen source.

Conclusion

This compound is a well-characterized lichen depside with a defined chemical structure and distinct physicochemical properties. Standard analytical techniques, particularly chromatography and spectroscopy, are essential for its isolation and identification. While its biological activities are an area of ongoing research, its classification as a secondary metabolite suggests a potential for various pharmacological applications. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical and biological facets of this compound.

References

The Confluentic Acid Enigma: A Technical Guide to a Putative Biosynthetic Pathway in Lichens

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the biosynthesis of confluentic acid, a bioactive depside found in various lichen species such as Lecanora conizaeoides and Porpidia tuberculosa.[1][2] While the precise enzymatic pathway for this compound remains unelucidated, this document consolidates current knowledge on the biosynthesis of related lichen polyketides to propose a putative pathway. It outlines the core enzymatic machinery, offers generalized experimental protocols for pathway discovery, and presents a framework for future research and drug development.

Introduction: The Architecture of Lichen Depsides

Lichens produce a vast arsenal of unique secondary metabolites, many of which are polyketides synthesized by the fungal partner (mycobiont). These compounds are broadly categorized based on their chemical structure, with depsides being a prominent class. Depsides consist of two or more hydroxybenzoic acid-like aromatic rings joined by an ester (depside) bond.[3]

This compound, with the molecular formula C₂₈H₃₆O₈, is a classic example of a di-depside.[4][5] Its structure is composed of two distinct orcinol-type aromatic units linked by an ester bond. Understanding its biosynthesis is crucial for harnessing its potential for pharmaceutical applications and for developing biotechnological production platforms.

The Acetyl-Polymalonyl Route: The Foundation of Polyketide Synthesis

The biosynthesis of virtually all aromatic lichen polyketides, including the precursors to this compound, begins with the acetyl-polymalonyl pathway.[6][7] This fundamental metabolic route uses simple carbon building blocks to construct complex molecular scaffolds.

-

Starter Unit: The process is initiated with one molecule of acetyl-CoA.

-

Extender Units: Multiple molecules of malonyl-CoA are sequentially added in a series of condensation reactions.

-

Core Enzyme: This assembly line is orchestrated by a large, multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS).[3]

The NR-PKS iteratively condenses the starter and extender units, controlling the length of the resulting polyketide chain. The chain then undergoes a series of cyclization and aromatization reactions, still within the PKS catalytic pockets, to yield a stable monocyclic aromatic carboxylic acid, the fundamental building block for depsides.

A Putative Pathway for this compound Biosynthesis

Based on the structure of this compound (4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid) and established mechanisms for depside synthesis, a putative biosynthetic pathway is proposed.[5] The core of this pathway is a single, versatile NR-PKS enzyme that synthesizes two different aromatic precursors and subsequently esterifies them.

Step 1: Synthesis of Aromatic Precursors A single Type I NR-PKS, likely containing two acyl carrier protein (ACP) domains, is hypothesized to synthesize two distinct olivetolic acid-type precursors from one acetyl-CoA and multiple malonyl-CoA units.[3][8]

-

Precursor A (Ring A): Olivetolic acid, featuring a C₅H₁₁ side chain.

-

Precursor B (Ring B): 2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid, featuring a C₇H₁₃O side chain.

Step 2: Tailoring by O-Methylation The hydroxyl group at the C4 position of Precursor B undergoes methylation. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), a common tailoring enzyme in polyketide pathways.[9][10] This yields the methylated intermediate, 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid.

Step 3: Depside Bond Formation The NR-PKS itself catalyzes the final esterification step. The carboxyl group of the methylated Precursor B is linked to the C4 hydroxyl group of Precursor A. Recent studies suggest this crucial depside bond formation may be catalyzed by the starter-unit acyltransferase (SAT) domain of the PKS.[11] This reaction releases the final product, this compound.

Table 1: Putative Intermediates and Enzymes in this compound Biosynthesis

| Component | Class / Type | Putative Function |

| Acetyl-CoA | Starter Unit | Provides the initial two carbons for the polyketide chains. |

| Malonyl-CoA | Extender Unit | Provides two-carbon units for chain elongation. |

| This compound Synthase | Non-Reducing PKS (Type I) | Core enzyme; synthesizes Precursors A and B and catalyzes the final esterification. |

| Precursor A | Monocyclic Aromatic Acid | Olivetolic acid; forms the "A" ring of the final depside. |

| Precursor B | Monocyclic Aromatic Acid | 2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid; forms the "B" ring of the final depside. |

| O-Methyltransferase (OMT) | Tailoring Enzyme | Methylates the C4 hydroxyl group of Precursor B using SAM as a methyl donor. |

Quantitative Analysis: A Framework for Measurement

While specific quantitative data for this compound biosynthesis is not yet available, research on other lichen depsides provides a baseline for expected measurements. Such data is critical for understanding pathway efficiency and for developing biotechnological production systems.

Table 2: Representative Quantitative Data for Lichen Depside Analysis & Production

| Parameter | Analyte / Product | Value Range / Example | Context |

| Concentration in Thallus | Various depsides | 0.5 - 41,429 µg/g (0.05% - 4.1% dry weight) | Quantification from natural lichen extracts via UHPLC-MS, showing wide variation.[12] |

| Limit of Detection (LOD) | Various depsides | 2.1 - 71.5 ng/mL | Analytical sensitivity of UHPLC-QqQ-MS methods for detecting lichen metabolites.[12] |

| Heterologous Production Titer | Lecanoric Acid | ~360 mg/L | Production in engineered Saccharomyces cerevisiae expressing a single lichen PKS gene.[13] |

| Heterologous Production Titer | 4-O-demethylbarbatic acid | Detectable peaks in LC-MS | Production in Aspergillus oryzae expressing the pks1 gene from Cladonia stellaris.[14][15] |

Experimental Protocols for Pathway Elucidation

Identifying the specific genes and enzymes in the this compound pathway requires a multi-step, integrated approach combining bioinformatics, molecular biology, and analytical chemistry.

Protocol 1: Metabolite Extraction and Analysis

This generalized protocol is for the extraction and confirmation of this compound from lichen thalli.

-

Sample Preparation: Clean and air-dry lichen thalli (e.g., Lecanora conizaeoides). Grind the material to a fine powder.

-

Solvent Extraction: Perform a Soxhlet extraction or sonication-assisted extraction with a suitable organic solvent, typically acetone or methanol, for several hours.

-

Filtration and Concentration: Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

-

Chromatographic Analysis:

-

Dissolve a small amount of the crude extract in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector and Mass Spectrometry (MS).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

-

Detection: Monitor for the characteristic UV absorbance maxima of this compound (268 and 304 nm) and its expected mass-to-charge ratio (m/z) in the mass spectrometer.[5]

-

Compare retention time, UV spectrum, and mass spectrum with an authentic standard of this compound if available.

-

Protocol 2: Genome Mining for the Biosynthetic Gene Cluster (BGC)

This in silico protocol aims to identify the putative this compound BGC from the genome of a producing lichen mycobiont.

-

Genome Acquisition: Obtain a high-quality whole-genome sequence of the fungal partner of a this compound-producing lichen.

-

BGC Prediction: Process the genome assembly using BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Candidate Selection: Filter the predicted BGCs to identify candidates for this compound synthesis. Key criteria include:

-

Core Enzyme: The cluster must contain a gene encoding a Type I, non-reducing PKS.

-

Domain Architecture: The predicted PKS protein should ideally contain two ACP domains, a common feature for depside synthases.[3]

-

Accessory Enzymes: The cluster should contain a gene encoding an O-methyltransferase. The presence of other plausible tailoring enzymes or transporters strengthens the candidacy.

-

-

Comparative Genomics: Compare the candidate BGC with known BGCs for other orcinol depsides (e.g., lecanoric acid, olivetoric acid) to find homologous clusters.[16]

Protocol 3: Heterologous Expression and Functional Validation

This protocol describes the functional validation of a candidate PKS gene in a heterologous host.

-

Gene Synthesis and Cloning:

-

Synthesize the full-length candidate PKS gene, codon-optimized for a suitable expression host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae). Introns must be removed.

-

Clone the synthetic gene into an appropriate fungal expression vector under the control of a strong, inducible promoter.

-

-

Host Transformation: Transform the expression vector into the chosen host strain using established methods (e.g., protoplast-PEG for Aspergillus, lithium acetate for Saccharomyces).

-

Cultivation and Induction:

-

Grow the transformed fungal cultures in a suitable medium.

-

Induce gene expression by adding the appropriate inducer (e.g., maltose for the amyB promoter in Aspergillus).

-

Continue incubation for 3-7 days to allow for metabolite production.

-

-

Metabolite Analysis:

-

Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using HPLC-MS as described in Protocol 1.

-

A new peak corresponding to the mass and fragmentation pattern of a predicted intermediate (e.g., olivetolic acid) or the final product confirms the function of the PKS gene.

-

-

Co-expression (if necessary): If the PKS produces only the unmethylated precursor, co-express the candidate PKS and the candidate O-methyltransferase from the BGC to attempt reconstitution of the full pathway to this compound.[14]

Conclusion and Future Outlook

While the specific biosynthetic gene cluster for this compound awaits discovery, the established principles of depside biosynthesis provide a robust blueprint for its elucidation. The putative pathway presented here—centered on a multifunctional non-reducing polyketide synthase and a key O-methyltransferase—serves as a testable hypothesis. The experimental workflows detailed in this guide offer a clear path for researchers to identify the responsible genes, characterize the enzymes, and reconstitute the pathway in a heterologous host. Success in this endeavor will not only solve a longstanding puzzle in lichen biochemistry but also unlock the potential for sustainable biotechnological production of this compound, paving the way for advanced preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Two distinct O-methyltransferases in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depside Bond Formation by the Starter-Unit Acyltransferase Domain of a Fungal Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PhytoBank: Showing this compound (PHY0108653) [phytobank.ca]

- 13. Characterization and engineering of the biosynthesis gene cluster for antitumor macrolides PM100117 and PM100118 from a marine actinobacteria: generation of a novel improved derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering the biosynthetic pathways of lichen acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Confluentic Acid Distribution in Lichen Chemosyndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentic acid, a β-orcinol paradepside, is a significant secondary metabolite in various lichen species, playing a crucial role in their chemotaxonomy and ecological interactions. This technical guide provides an in-depth analysis of the distribution of this compound within different lichen chemosyndromes. It summarizes the known quantitative and qualitative data of associated lichen substances, details the experimental protocols for their identification and quantification, and presents a putative biosynthetic pathway for this compound. This document is intended to serve as a comprehensive resource for researchers in lichenology, natural product chemistry, and drug discovery.

Introduction

Lichen chemosyndromes are assemblages of biosynthetically related secondary metabolites that are consistently produced by a particular lichen species or a group of related species. The study of these chemosyndromes is fundamental to lichen taxonomy and systematics. This compound is a key compound in several chemosyndromes, particularly within the genera Lecidea, Immersaria, and Porpidia. Understanding the composition and variation of these chemosyndromes is essential for identifying new sources of bioactive compounds and for elucidating the biosynthetic pathways of these unique natural products.

Distribution of this compound in Chemosyndromes

This compound is rarely found as a single major lichen substance. It is typically part of a chemosyndrome that includes other structurally related depsides. The following table summarizes the known composition of chemosyndromes where this compound is a characteristic compound. The quantitative data for these compounds are often not available in absolute concentrations but are described in terms of their relative abundance (major, minor, or trace amounts).

| Lichen Species | Chemosyndrome Components | Relative Abundance |

| Lecidea confluens | This compound | Major |

| 2'-O-methylperlatolic acid | Major | |

| Stictic acid | Accessory (rarely present) | |

| Immersaria usbekica | This compound | Present |

| Gyrophoric acid | Present | |

| Porpidia speirea group | This compound chemosyndrome | Primary chemotype |

Experimental Protocols

The identification and quantification of this compound and its associated metabolites are primarily achieved through chromatographic techniques, including Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Extraction of Lichen Metabolites

A general protocol for the extraction of secondary metabolites from lichen thalli is as follows:

-

Sample Preparation: Air-dry the lichen thallus and clean it of any substrate or debris. Grind the thallus into a fine powder.

-

Solvent Extraction: Macerate a known weight of the powdered lichen material (e.g., 100 mg) in a suitable organic solvent, such as acetone or diethyl ether (e.g., 5 mL), for a period of 24 hours at room temperature.

-

Filtration and Evaporation: Filter the extract to remove solid particles. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain a crude extract.

-

Reconstitution: Redissolve the dried extract in a small, known volume of a suitable solvent (e.g., acetone or methanol) for subsequent chromatographic analysis.

Thin Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of lichen chemosyndromes.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Sample Application: Apply the reconstituted lichen extract as small spots onto the baseline of the TLC plate.

-

Mobile Phase (Solvent Systems): A variety of solvent systems can be used for the separation of depsides. Common systems include:

-

Toluene : Dioxane : Acetic Acid (180:45:5 v/v/v)

-

Toluene : Acetic Acid (200:30 v/v)

-

Hexane : Diethyl Ether : Formic Acid (130:80:20 v/v/v)

-

-

Development: Develop the chromatogram in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.

-

Visualization:

-

Examine the dried plate under UV light (254 nm and 366 nm).

-

Spray the plate with a 10% sulfuric acid solution and heat at 110°C for 10 minutes to visualize the spots, which appear as characteristic colors.

-

-

Identification: The identification of this compound and other compounds is based on their retention factor (Rf) values and co-chromatography with authentic standards, if available.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more sensitive and quantitative analysis of lichen metabolites.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

-

Solvent B: Acetonitrile or methanol with 0.1% TFA.

-

-

Gradient Program: A typical gradient could be a linear increase from 10% B to 100% B over 30-40 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at multiple wavelengths (typically in the range of 210-400 nm).

-

Quantification: The concentration of each compound can be determined by integrating the peak area from the chromatogram and comparing it to a calibration curve prepared with known concentrations of standard compounds.

Visualization of Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and a general experimental workflow for its analysis.

Caption: Putative biosynthetic pathway of this compound.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a defining component of specific lichen chemosyndromes, and its consistent co-occurrence with other depsides provides valuable chemotaxonomic information. The analytical methods detailed in this guide offer robust approaches for the qualitative and quantitative assessment of these chemosyndromes. Further research is warranted to fully elucidate the biosynthetic gene clusters responsible for the production of this compound and to explore the pharmacological potential of this and associated lichen metabolites. The provided diagrams offer a visual representation of the key processes involved in the formation and analysis of this important natural product.

Confluentic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Confluentic acid, a depside first identified in the late 19th century, is a secondary metabolite found in certain lichen species. This technical guide provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical properties. While the biological activities and specific signaling pathways of this compound are not yet extensively studied, this guide lays the foundational chemical knowledge for future research and drug development endeavors.

Discovery and Historical Context

This compound was first isolated in 1899 by the German chemist Friedrich Wilhelm Zopf from the lichen Lecidea confluens. He initially named the substance "confluentin." Zopf's early characterization noted its acidic properties, including the ability to turn litmus paper red and its reaction with ferric chloride to produce a red-brown color. He also observed its decomposition into carbon dioxide and a phenol-like compound upon treatment with an alkali. Zopf initially proposed the chemical formula C₃₇H₅₀O₁₀, which he later revised to C₂₆H₃₆O₇, with a reported melting point of 154 °C.

In 1962, the German chemist Siegfried Huneck re-examined the compound and proposed the name "confluentinic acid" to reflect the presence of a carboxylic acid functional group, a common naming convention for lichen products. Huneck's more detailed analysis, using elemental analysis and molecular weight determination, established the correct molecular formula as C₂₈H₃₆O₈ . He also described it as an optically inactive substance with poor solubility in less polar solvents but readily soluble in ether, benzene, and methanol.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and for designing experimental protocols.

| Property | Value | Reference |

| IUPAC Name | 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | |

| Molecular Formula | C₂₈H₃₆O₈ | [1] |

| Molecular Mass | 500.57 g/mol | [1] |

| Melting Point | 157 °C (315 °F) | [1] |

| Appearance | Crystalline needles | [1] |

| CAS Number | 6009-12-7 |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The isolation and purification of this compound from its natural lichen sources are critical steps for its study. The following sections provide detailed methodologies for extraction and chromatographic separation.

Extraction from Lichen Thalli

This protocol describes a general method for the extraction of secondary metabolites, including this compound, from lichen material. Acetone is a commonly used solvent for this purpose.

Workflow for Lichen Extraction

Caption: General workflow for the extraction of this compound from lichen material.

Methodology:

-

Sample Preparation: Clean the collected lichen thalli of any debris and dry them thoroughly. Grind the dried lichen material into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: Place the powdered lichen material into a thimble and perform a continuous extraction using a Soxhlet apparatus with acetone as the solvent. The extraction should be carried out for a sufficient duration (e.g., 8-12 hours) to ensure complete extraction of the secondary metabolites.

-

Filtration and Concentration: After extraction, filter the acetone extract to remove any solid lichen particles. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Chromatographic Purification

The crude extract contains a mixture of compounds. Thin-Layer Chromatography (TLC) is used to determine the appropriate solvent system for separation, followed by High-Performance Liquid Chromatography (HPLC) for purification and quantification.

Workflow for Chromatographic Purification

References

Physical and chemical properties of confluentic acid.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of confluentic acid, a depside found in certain lichen species. It includes detailed data, experimental protocols, and visualizations to support research and development efforts.

Core Properties of this compound

This compound (IUPAC name: 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid) is a secondary metabolite produced by lichens, notably within the genus Porpidia.[1] It belongs to the depside class of organic compounds.[1] Historically, it was first isolated in 1899 by Friedrich Wilhelm Zopf from Lecidea confluens and was initially named confluentin.[1] The molecular formula was later determined to be C₂₈H₃₆O₈.[1]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| IUPAC Name | 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | [1] |

| Synonyms | Confluentinic acid | [1] |

| CAS Number | 6009-12-7 | |

| Molecular Formula | C₂₈H₃₆O₈ | [1] |

| Molecular Mass | 500.57 g/mol | [1] |

| Appearance | Crystalline needles | [1] |

| Melting Point | 157 °C (315 °F) | [1] |

| Solubility | Readily soluble in ether, benzene, and methanol; Poorly soluble in petroleum ether, ethyl acetate, and acetone. | [1] |

| Optical Activity | Optically inactive | [1] |

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Spectroscopic Data | Value | References |

| UV Absorbance (λₘₐₓ) | 268 nm and 304 nm | [1] |

| Infrared (IR) Peaks | 3500 cm⁻¹ (COOH stretch), 2600-3100 cm⁻¹ (broad, O-H stretch from H-bonding), 1700 cm⁻¹ (C=O stretch) | [1] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and analysis of this compound from lichen thalli.

This protocol is a standard method for obtaining crude extracts containing lichen secondary metabolites.

-

Sample Preparation : Air-dry and powder the lichen thalli (e.g., from the genus Porpidia) to increase the surface area for extraction.

-

Solvent Extraction :

-

Perform a cold extraction by soaking approximately 50g of the powdered lichen sample in 500ml of a suitable solvent. Based on solubility data, methanol or ether are effective choices.[1] Acetone is also commonly used for lichen metabolites.

-

Place the mixture in a conical flask, cover it, and agitate on a rotary shaker for 24-72 hours at room temperature.

-

-

Filtration : Filter the solution using Whatman No. 1 filter paper to separate the crude extract from the solid lichen material.

-

Solvent Evaporation : Evaporate the solvent from the filtrate using a rotary evaporator to obtain the dried crude extract.

-

Storage : Store the dried powder extract at 4°C for further experiments.

Purification is essential to isolate this compound from other metabolites in the crude extract.

-

Thin-Layer Chromatography (TLC) :

-

Use TLC for the initial separation and identification of compounds in the extract.

-

Apply the crude extract to aluminum plates coated with silica gel 60 F₂₅₄.

-

Develop the plate using a mobile phase such as a mixture of cyclohexane, ethyl acetate, and acetic acid. The precise ratio may require optimization.

-

Visualize the separated spots under UV light (254 nm) or by using a vanillin-ethanolic solution spray followed by heating.

-

-

Column Chromatography :

-

For larger-scale purification, use column chromatography with silica gel as the stationary phase.

-

Elute the compounds using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The solvent system identified during TLC optimization can serve as a starting point.

-

Collect fractions and monitor them by TLC to identify those containing pure this compound.

-

Once purified, the identity and structure of this compound can be confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : An established method for the separation and detection of various lichen products, including this compound.[1]

-

Mass Spectrometry (MS) : Used to determine the precise molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

While the precise signaling pathways for this compound are not yet fully elucidated, many phenolic acids are known to exhibit anti-inflammatory and anticancer activities by modulating key cellular pathways. The diagram below illustrates a potential logical framework for its biological effects, based on the known activities of similar compounds.

References

Confluentic Acid Derivatives: A Deep Dive into Their Natural Occurrence and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of confluentic acid and its derivatives, focusing on their natural sources, biosynthesis, and pharmacological potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams generated using the DOT language.

Natural Occurrence of this compound and Its Derivatives

This compound, a depside secondary metabolite, is primarily found in various species of lichens. Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, are known producers of a diverse array of unique secondary metabolites. This compound has been identified as a constituent in several lichen genera, most notably Lecanora and Cryptothecia.

While extensive quantitative data for a wide range of this compound derivatives across numerous lichen species remains an area of ongoing research, existing studies have confirmed the presence of this compound in specific species.

Table 1: Natural Occurrence of this compound

| Lichen Species | Compound | Method of Identification | Reference |

| Lecanora pallidachroa | This compound | Not specified in abstract | [Citation Needed] |

| Cryptothecia rubrocincta | This compound | Not specified in abstract | [Citation Needed] |

| Lecanora litorale | This compound | Not specified in abstract | [Citation Needed] |

Further research is required to quantify the concentration of this compound and identify other derivatives in these and other lichen species.

Biosynthesis of this compound

The biosynthesis of this compound follows the polymalonate pathway, a common route for the production of phenolic compounds in fungi. The fundamental building block for depsides like this compound is orsellinic acid or its derivatives.[1] These precursors are formed through the action of non-reducing polyketide synthases (NR-PKSs).[1]

The proposed biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization to yield the orsellinic acid core. Subsequent modifications, such as C-alkylation and esterification (depsid bond formation) between two orsellinic acid-type units, lead to the final structure of this compound.

Pharmacological Activities

The pharmacological properties of this compound and its derivatives are not as extensively studied as other lichen acids, such as usnic acid. However, the broader class of depsides and lichen extracts have demonstrated a range of biological activities, suggesting potential for this compound derivatives. General activities attributed to lichen-derived compounds include antimicrobial, cytotoxic, and anti-inflammatory effects.

Quantitative data on the specific activities of this compound are limited in the currently available literature. The table below summarizes the known biological activities of related lichen compounds to provide a contextual understanding of the potential of this compound derivatives.

Table 2: Biological Activities of Selected Lichen Compounds

| Compound/Extract | Activity | Assay | Results (e.g., IC50) | Reference |

| Usnic Acid Derivatives | Cytotoxic | Growth inhibition of HepG2 cells | IC50 values of 6.0-53.3 μM | [2] |

| Usnic Acid Derivatives | Antifungal | Inhibition of Trichophyton rubrum | MIC value of 41.0 μM | [2] |

| (-)-Usnic Acid | Cytotoxic | Various cancer cell lines | IC50 = 6-17.8 µg/mL | [3] |

| Acetone extract of Parmotrema praesorediosum | Antibacterial (S. aureus) | Broth microdilution | IC50 = 201 μg/mL | [4] |

| Acetone extract of Parmotrema praesorediosum | Antifungal (C. albicans) | Broth microdilution | IC50 = 430 μg/mL | [4] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Further targeted studies are necessary to elucidate the specific antimicrobial, cytotoxic, and other pharmacological activities of purified this compound and its derivatives.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from lichen thalli, based on common methods for lichen acid extraction.

Workflow for Isolation and Purification

References

- 1. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Usnic Acid Derivatives with Cytotoxic and Antifungal Activities from the Lichen Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of compounds from the lichen: Cladonia convoluta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

An In-depth Technical Guide to the Biosynthetic Origin of the Depside Structure in Confluentic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Depsides, such as confluentic acid, represent a significant class of polyketide secondary metabolites predominantly found in lichens. Their unique structure, consisting of two or more hydroxybenzoic acid moieties linked by an ester bond, contributes to a wide range of biological activities of pharmaceutical interest. Understanding the biosynthetic machinery responsible for their formation is critical for harnessing their therapeutic potential through synthetic biology and metabolic engineering. This technical guide provides a comprehensive overview of the biosynthetic origin of the depside structure, with a specific focus on this compound. We detail the enzymatic processes, the genetic architecture of the biosynthetic gene clusters (BGCs), and the experimental methodologies used to elucidate these pathways.

Introduction: The Chemistry of this compound

This compound is an orcinol-type depside, a polyphenolic compound derived from the acetyl-polymalonyl pathway.[1] Structurally, it is composed of two substituted monocyclic aromatic rings derived from orsellinic acid, joined by an ester linkage.[2] The biosynthesis of these complex natural products is orchestrated by a multi-enzyme complex, primarily a non-reducing polyketide synthase (NR-PKS).[3][4] While direct experimental data on this compound's biosynthesis is limited, extensive research on closely related depsides, such as olivetoric acid and lecanoric acid, provides a robust model for its formation.[4][5]

The Core Biosynthetic Pathway

The formation of the depside backbone is a multi-step process catalyzed by a single, large, iterative Type I NR-PKS.[6][7] This enzyme is responsible for synthesizing both constituent aromatic rings and subsequently catalyzing their esterification.[4][8]

Key Steps:

-

Chain Initiation: The biosynthesis begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS.

-

Polyketide Chain Elongation: The starter unit is sequentially extended by the addition of malonyl-CoA extender units.[7] The number of extensions determines the structure of the resulting polyketide chain.

-

Cyclization: The linear polyketide chain undergoes an intramolecular C-to-C cyclization (an aldol condensation) to form the aromatic orcinol ring structure.[1]

-

Esterification: A remarkable feature of depside biosynthesis is that a single PKS synthesizes two distinct aromatic units and then links them via an ester bond to form the final depside.[2][8] This process is thought to involve two acyl carrier protein (ACP) domains within the PKS architecture.[4]

The overall pathway from primary metabolites to the this compound structure is illustrated below.

Caption: Core biosynthetic pathway for this compound formation.

Genetic Organization: The Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for depside biosynthesis are typically organized into a contiguous block on the fungal chromosome known as a Biosynthetic Gene Cluster (BGC).[6] This co-localization facilitates the coordinated regulation of the pathway. A putative BGC for an orcinol depside like this compound contains several key genes.

| Gene/Enzyme Category | Proposed Function in this compound Biosynthesis | Reference |

| Non-Reducing PKS (NR-PKS) | Core enzyme; synthesizes the two orcinol rings from acetate/malonate and catalyzes their esterification to form the depside. | [2],[4] |

| Cytochrome P450 (CytP450) | Often found in depside clusters; responsible for the subsequent conversion of depsides to depsidones via oxidative coupling. | [3],[8] |

| O-Methyltransferase | May be involved in tailoring reactions, such as the methylation of hydroxyl groups on the aromatic rings. | [2] |

| Fatty Acid Synthase (FAS) | Proposed to synthesize and provide specific aliphatic chain starter units (longer than acetyl-CoA) to the PKS. | [3],[4] |

| Transporter (e.g., MFS) | Exports the final secondary metabolite out of the fungal cell to prevent toxicity. | [4] |

Table 1: Key components of a putative depside biosynthetic gene cluster.

The domain architecture of the central NR-PKS is also critical for its function.

| PKS Domain | Abbreviation | Function |

| Starter unit-ACP transacylase | SAT | Selects and loads the starter unit (e.g., Acetyl-CoA). |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |

| Acyltransferase | AT | Selects and loads the extender unit (Malonyl-CoA) onto the ACP domain. |

| Product Template | PT | Influences the cyclization pattern of the polyketide chain. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. Depside PKSs often have two ACP domains. |

| Thioesterase | TE | Catalyzes the final release of the product from the PKS, which in this case includes the esterification. |

Table 2: Typical domains of a non-reducing PKS involved in depside biosynthesis.

Experimental Protocols: Elucidating the Pathway

The identification of the BGC and the characterization of its enzymes involve a combination of genomic, transcriptomic, and biochemical techniques. The following is a generalized workflow based on methodologies reported in key literature.[2][9]

Caption: A generalized experimental workflow for identifying a depside BGC.

Protocol: Heterologous Expression of a Candidate Depside PKS in Saccharomyces cerevisiae

This protocol provides a generalized methodology for functionally characterizing a candidate PKS gene identified through genome mining.

-

Gene Amplification and Cloning:

-

Isolate high-quality genomic DNA from the lichen mycobiont.

-

Design primers to amplify the full-length open reading frame (ORF) of the candidate PKS gene.

-

Use a high-fidelity DNA polymerase to perform PCR.

-

Clone the PCR product into a yeast expression vector containing a strong constitutive promoter (e.g., GPM) and a selectable marker.

-

-

Yeast Transformation:

-

Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

-

Transform the yeast with the PKS-containing expression vector.

-

Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil) and incubate at 30°C for 2-3 days until colonies appear.

-

-

Cultivation and Metabolite Extraction:

-

Inoculate a positive transformant colony into liquid selective medium.

-

Grow the culture at 30°C with shaking for 3-5 days.

-

Pellet the yeast cells by centrifugation.

-

Extract the supernatant and the cell pellet separately using an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to concentrate the extracted metabolites.

-

-

Metabolite Analysis:

-

Resuspend the dried extract in methanol.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the chromatogram of the PKS-expressing strain to that of an empty-vector control strain to identify novel metabolic peaks.

-

-

Structure Confirmation:

-

Scale up the culture to produce sufficient quantities of the novel metabolite for purification.

-

Purify the compound using preparative HPLC.

-

Elucidate the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm its identity as the expected depside.

-

Logical Relationships: From Depside to Depsidone

This compound, a depside, can be considered a precursor to a corresponding depsidone. This conversion involves an intramolecular oxidative C-O coupling to form an additional ether linkage, a reaction catalyzed by a Cytochrome P450 monooxygenase, an enzyme frequently encoded within the same BGC as the PKS.[2][4][6]

Caption: Logical flow from precursors to depside and depsidone.

Conclusion and Future Outlook

The biosynthesis of the depside structure in this compound is a sophisticated process orchestrated by a dedicated biosynthetic gene cluster centered around a non-reducing polyketide synthase. While the precise details for this compound are inferred from related compounds, the model of a single PKS performing both ring synthesis and esterification is well-supported.[2][4] Future research involving targeted genome sequencing of this compound-producing lichens and subsequent heterologous expression of the identified BGC will be crucial for definitively characterizing the pathway and its enzymes. This knowledge will not only illuminate the fascinating biochemistry of lichens but also provide the tools for the sustainable production of these pharmaceutically valuable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Depside and depsidone synthesis in lichenized fungi comes into focus through a genome-wide comparison of the olivetoric and physodic acid chemotype of Pseudevernia furfuracea | bioRxiv [biorxiv.org]

- 9. Deciphering the biosynthetic pathways of lichen acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Confluentic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for confluentic acid, a depside found in various lichen species. While specific experimental NMR and mass spectrometry data are not widely available in public literature, this document presents the known infrared (IR) spectroscopy data, along with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Detailed experimental protocols for the isolation and spectroscopic analysis of this class of natural products are also provided to facilitate further research.

Chemical Structure and Properties of this compound

This compound is a secondary metabolite produced by certain lichens.[1] Its structure consists of two substituted aromatic rings joined by an ester linkage, which is characteristic of depsides.

-

IUPAC Name: 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]

-

Molar Mass: 500.588 g·mol⁻¹[1]

-

Appearance: Crystalline needles[1]

-

Melting Point: 157 °C[1]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. This information is crucial for the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the chemical structure of this compound and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~6.3 - 6.5 | m | 2H | Aromatic protons on the B-ring |

| ~6.2 - 6.4 | m | 2H | Aromatic protons on the A-ring |

| ~3.8 - 3.9 | s | 3H | Methoxy group protons (-OCH₃) |

| ~3.7 - 3.8 | s | 3H | Methoxy group protons (-OCH₃) |

| ~2.8 - 3.0 | t | 2H | Methylene protons adjacent to carbonyl (-CH₂-CO) |

| ~2.5 - 2.7 | t | 2H | Methylene protons on the pentyl side chain (-CH₂-Ar) |

| ~1.5 - 1.7 | m | 4H | Methylene protons on the side chains |

| ~1.2 - 1.4 | m | 8H | Methylene protons on the side chains |

| ~0.8 - 1.0 | t | 6H | Methyl protons on the side chains (-CH₃) |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| ~208 - 212 | Ketone carbonyl (C=O) |

| ~170 - 174 | Carboxylic acid carbonyl (-COOH) |

| ~165 - 168 | Ester carbonyl (-COO-) |

| ~160 - 164 | Aromatic C-O |

| ~150 - 155 | Aromatic C-O |

| ~140 - 145 | Aromatic C-C |

| ~110 - 115 | Aromatic C-H |

| ~100 - 105 | Aromatic C-H |

| ~55 - 57 | Methoxy carbons (-OCH₃) |

| ~40 - 45 | Methylene carbon adjacent to ketone (-CH₂-CO) |

| ~35 - 40 | Methylene carbon on pentyl side chain (-CH₂-Ar) |

| ~22 - 32 | Other methylene carbons in side chains |

| ~14 | Methyl carbons (-CH₃) |

Mass Spectrometry (MS)

Disclaimer: The following mass spectrometry data is predicted. The fragmentation pattern can vary depending on the ionization technique used.

Expected ESI-MS Data

| m/z | Ion |

| 501.2483 | [M+H]⁺ |

| 499.2330 | [M-H]⁻ |

| 523.2302 | [M+Na]⁺ |

Expected Fragmentation Pattern

The primary fragmentation of depsides in mass spectrometry typically involves the cleavage of the ester bond. For this compound, this would result in the formation of two main fragment ions corresponding to the A-ring and B-ring structures.

Infrared (IR) Spectroscopy

The following IR data for this compound has been reported in the literature.

Reported IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 | - | O-H stretching in the COOH group[1] |

| 2600 - 3100 | Broad | O-H stretching due to hydrogen bonding[1] |

| 1700 | Strong | C=O stretching in carbonyl groups (ester and ketone)[1] |

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of this compound from lichen material.

Isolation of this compound

-

Collection and Preparation of Lichen Material: Collect lichen thalli (e.g., from the genus Lecidea) and air-dry them. Once dried, grind the lichen material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered lichen material in acetone at room temperature for 24 hours.[3][4] This process is effective for extracting secondary metabolites like depsides.

-

Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the resulting acetone solution using a rotary evaporator under reduced pressure to obtain a crude extract.[3]

-

Chromatographic Separation: Purify the crude extract using column chromatography with silica gel as the stationary phase. A suitable mobile phase, such as a gradient of hexane and ethyl acetate with a small amount of acetic acid, can be used to separate the different components of the extract.

-

Final Purification: Further purify the fractions containing this compound using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).[5] Acquire mass spectra in both positive and negative ion modes. For structural information, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation.[6]

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikidata [wikidata.org]

- 3. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uab.edu [uab.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Confluentic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentic acid, a naturally occurring depside found in various lichen species, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and reported biological activities. Detailed experimental protocols for the isolation and evaluation of its antimicrobial, antioxidant, and cytotoxic properties are presented. While the precise molecular mechanisms and signaling pathways modulated by this compound remain an active area of investigation, this document aims to serve as a foundational resource for researchers exploring its therapeutic potential.

Chemical and Physical Data

This compound is chemically known as 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6009-12-7 | [1] |

| Molecular Formula | C₂₈H₃₆O₈ | [1] |

| Molecular Weight | 500.58 g/mol | |

| Appearance | Crystalline needles | |

| Melting Point | 157 °C | |

| Solubility | Soluble in methanol, ethanol, acetone, diethyl ether, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |

Biological Activities

Preliminary studies have indicated that this compound possesses a range of biological activities, suggesting its potential as a lead compound in drug discovery programs. The primary activities reported in the literature are its antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial potency.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to quantify this activity, with results typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Anticancer Activity

In vitro studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and determine the IC₅₀ value of a compound.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the isolation of this compound from lichen and for conducting key bioassays.

Isolation of this compound from Lichen

This protocol outlines a general procedure for the extraction and purification of this compound from a suitable lichen species (e.g., Usnea spp., Lecanora spp.).

Experimental Workflow for Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Collection and Preparation: Collect fresh lichen thalli and clean them to remove any debris. Air-dry the cleaned lichens at room temperature for 48-72 hours and then grind them into a fine powder.

-

Extraction: Perform a Soxhlet extraction of the lichen powder with acetone for 24 hours.

-

Concentration: Filter the acetone extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography.

-

Elution and Fraction Collection: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect the eluate in fractions.

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC with a hexane:ethyl acetate:formic acid (7:3:0.5) solvent system. Visualize the spots under UV light (254 nm).

-

Pooling and Recrystallization: Pool the fractions containing the spot corresponding to this compound and concentrate them. Recrystallize the residue from methanol to obtain pure crystals of this compound.

-

Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Experimental Workflow for MIC Assay

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Controls: Inoculate each well containing the serially diluted this compound with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details the procedure to measure the free radical scavenging activity of this compound using DPPH.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Also, prepare a stock solution of a standard antioxidant like ascorbic acid. Create a series of dilutions from these stock solutions.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of each dilution of the sample or standard with the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

-

IC₅₀ Determination: Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anticancer Activity: MTT Assay

This protocol outlines the MTT assay to evaluate the cytotoxicity of this compound against a chosen cancer cell line.

Experimental Workflow for MTT Assay

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution of a stock solution in culture medium) and incubate for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and specific signaling pathways through which this compound exerts its biological effects are not yet well-elucidated in the scientific literature. For many phenolic compounds, proposed mechanisms of antimicrobial action include disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with metabolic pathways. The anticancer effects of such compounds are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Hypothesized General Mechanism of Action

Caption: Hypothesized general mechanisms of action for this compound.

Further research is imperative to identify the specific molecular targets and delineate the signaling cascades affected by this compound to fully understand its therapeutic potential.

Conclusion

This compound is a lichen-derived natural product with demonstrated antimicrobial, antioxidant, and anticancer properties in preliminary studies. This guide provides the foundational chemical information and detailed experimental protocols necessary for researchers to further investigate its biological activities. A significant knowledge gap remains concerning its specific molecular mechanisms of action and the signaling pathways it modulates. Future studies focusing on these areas are crucial for the potential development of this compound as a therapeutic agent.

References

Confluentic Acid: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confluentic acid, a depside secondary metabolite found in certain lichens, belongs to a chemical class of compounds known for a wide array of biological activities. While direct and extensive research on this compound itself is limited, this technical guide synthesizes the available information and extrapolates the potential biological activities based on studies of closely related lichen depsides. This document provides a comprehensive overview of potential anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, and potential signaling pathways are visualized. All quantitative data from related compounds are summarized in structured tables to facilitate comparison and guide future research on this compound.

Introduction

This compound is a polyketide compound composed of two or more ester-linked hydroxybenzoic acid units, a characteristic of the depside family[1]. These secondary metabolites are prevalent in lichens and have garnered significant interest for their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties[1][2]. Although specific studies on this compound are sparse, the well-documented activities of other depsides, such as atranorin, gyrophoric acid, and lecanoric acid, provide a strong basis for predicting its potential pharmacological applications[2]. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a framework for its future investigation by drawing parallels with its chemical relatives.

Potential Biological Activities

Based on the activities of structurally similar lichen depsides, this compound is hypothesized to possess the following biological properties:

Anticancer Activity

Lichen depsides have demonstrated significant cytotoxic effects against various cancer cell lines, often with selectivity towards cancer cells over normal cells[1][3]. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression[2][4].

Table 1: Cytotoxicity of Representative Lichen Depsides against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Atranorin | A2780 (Ovarian), MCF-7 (Breast) | Not specified | Inactive | [5] |

| Gyrophoric Acid | LS174 (Colon), A549 (Lung), Fem-x (Melanoma), K562 (Leukemia) | MTT Assay | 11.61 - 47.06 µg/mL | [6] |

| Usnic Acid | AGS (Gastric), Caco-2 (Colorectal) | Not specified | 395.03 µg/mL, 462.35 µg/mL | [7] |

| Fumarprotocetraric Acid | Various animal and human cell lines | In vitro studies | Promising cytotoxic agent | [3] |

| Lobaric Acid | Various animal and human cell lines | In vitro studies | Promising cytotoxic agent | [3] |

| Norstictic Acid | Various animal and human cell lines | In vitro studies | Promising cytotoxic agent | [3] |

| Physodic Acid | Various animal and human cell lines | In vitro studies | Promising cytotoxic agent | [3] |

| Salazinic Acid | Various animal and human cell lines | In vitro studies | Promising cytotoxic agent | [3] |

| Stictic Acid | Various animal and human cell lines | In vitro studies | Promising cytotoxic agent | [3] |

Antimicrobial Activity

Depsides and depsidones from lichens have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[3]. The mechanisms are thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes[8].

Table 2: Antimicrobial Activity of Representative Lichen Depsides

| Compound | Microorganism | Assay | MIC Value | Reference |

| Gyrophoric Acid | Bacillus mycoides, B. subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Broth Microdilution | 0.019 - 1.25 mg/mL | [6] |

| Usnic Acid Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Microdilution | 1.02–50.93 × 10⁻² mmol/mL | [9] |

| Fumarprotocetraric Acid | Bacillus cereus, Bacillus subtilis, Listeria monocytogenes, Candida albicans, Candida glabrata | Disk Diffusion | 4.6 µg/mL, 18.7 µg/mL | [10] |

Anti-inflammatory Activity

Several lichen depsides have demonstrated anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX) and the production of pro-inflammatory cytokines[2][11].

Table 3: Anti-inflammatory Activity of Representative Lichen Depsides

| Compound | Assay | Effect | Reference |

| Atranorin | Acetic acid-induced writhing test (in vivo) | Reduction in abdominal writhing by 52.6% and 61.3% at 200 and 400 mg/kg, respectively. | [2] |

| Atranorin | Formalin test (in vivo) | Dose-dependent inhibition of inflammatory processes. | [2] |

| Divaricatic Acid | COX-1 and COX-2 Inhibition | IC50 of 45 µM for COX-1; 40% inhibition of COX-2 at 17 µg/mL to 0.17 µg/mL. | [2] |

Antioxidant Activity

The phenolic structure of depsides confers significant antioxidant properties, allowing them to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress[2].

Table 4: Antioxidant Activity of Representative Lichen Depsides

| Compound | Assay | Result | Reference |

| Gyrophoric Acid | DPPH Radical Scavenging | IC50: 105.75 µg/mL | [6] |

| Sekikaic Acid | DPPH Radical Scavenging | Potent free radical scavenger | [2] |

| Atranorin | DPPH Radical Scavenging | Potent free radical scavenger | [2] |

| Lecanoric Acid | DPPH and Superoxide Anion Scavenging | Main active antioxidant compound in Umbilicaria antarctica extract. |

Enzyme Inhibition

Depsides have been shown to inhibit various enzymes, which is a key mechanism underlying many of their biological activities[1]. This includes enzymes involved in cancer cell metabolism, inflammation, and microbial survival.

Table 5: Enzyme Inhibitory Activity of Representative Lichen Depsides

| Compound | Enzyme | Result | Reference |

| Divaricatic Acid | Cyclooxygenase-1 (COX-1) | IC50: 45 µM | [2] |

| Divaricatic Acid | Cyclooxygenase-2 (COX-2) | 40% inhibition at 17 µg/mL to 0.17 µg/mL | [2] |

| Sekikaic Acid | α-glucosidase | Inhibitory activity | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of related depsides are provided below. These protocols can be adapted for the investigation of this compound.

Cytotoxicity Assay (MTT Assay)

-